10-Undecenyl bromoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

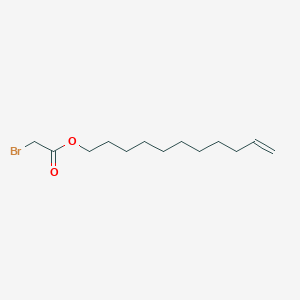

10-Undecenyl bromoacetate, also known as this compound, is a useful research compound. Its molecular formula is C13H23BrO2 and its molecular weight is 291.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

-

Synthesis of Complex Molecules :

- 10-Undecenyl bromoacetate serves as an important building block in the synthesis of lipopeptides and other complex organic molecules. It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles, leading to the formation of diverse compounds.

- For instance, it has been utilized in the synthesis of peptide-based drugs by acting as a linker between fatty acids and peptide chains, enhancing their bioavailability and therapeutic efficacy.

- Functionalization of Surfactants :

Medicinal Chemistry Applications

-

Drug Delivery Systems :

- This compound is explored for use in drug delivery systems due to its ability to form micelles or liposomes when combined with other lipid components. This property is crucial for targeted drug delivery applications, particularly in cancer therapy where localized drug release is desired.

- Antimicrobial Activity :

Materials Science Applications

- Polymer Chemistry :

- The compound can be used as a monomer in polymerization reactions to create functionalized polymers with specific properties tailored for applications in coatings, adhesives, and sealants. Its ability to undergo radical polymerization allows for the synthesis of polymers with varying degrees of hydrophobicity and hydrophilicity.

- Surface Modification :

- Due to its reactive bromo group, this compound can be employed in surface modification processes. It can be used to functionalize surfaces of materials to improve adhesion properties or introduce specific functionalities that enhance performance in various applications.

Case Studies

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromoacetate moiety enables Sₙ2 displacement with nucleophiles. For example:

-

Reaction with Hydroxide Ion :

C13H23BrO2+OH−→C11H21O2−+Br−+H2O

Hydrolysis under basic conditions yields undecenyl acetate and bromide ions.Key Data :

Reformatsky Reaction

10-Undecenyl bromoacetate participates in the Reformatsky reaction with carbonyl compounds (e.g., ketones/aldehydes) in the presence of zinc, forming β-hydroxy esters .

Mechanism :

-

Zinc insertion into the C-Br bond generates an organozinc intermediate.

-

Nucleophilic attack on the carbonyl carbon forms a β-hydroxy ester.

C13H23BrO2+RCOR ZnC13H23O2CCH2C OH RR

Example : Reaction with ethyl oxalate produces γ-keto esters under anhydrous conditions .

Alkylation of Amines

The compound acts as an electrophile in N-alkylation reactions with amines, forming macrocyclic ligands (e.g., DO3A derivatives) .

Synthetic Pathway :

-

N-Alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with this compound.

-

Deprotection of tert-butyl esters.

-

Metalation with Gd(III) or Eu(III) to form MRI contrast agents.

Key Data :

| Substrate | Product | Yield | Application | Reference |

|---|---|---|---|---|

| Cyclen | Gd(III)-DO3A complex | 75% | MRI contrast agents |

Hydrolysis Reactions

Acid-Catalyzed Hydrolysis :

The ester group hydrolyzes to undecenol and bromoacetic acid.

C13H23BrO2+H2OH+C11H20O+BrCH2CO2H

Base-Catalyzed Hydrolysis :

Faster than acid hydrolysis due to irreversible deprotonation7.

Addition Reactions at the Double Bond

The terminal alkene undergoes electrophilic additions :

-

Hydrobromination : Adds HBr across the double bond (anti-Markovnikov orientation under peroxide conditions).

-

Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide3.

C13H23BrO2+RCO3H→C13H23BrO3+RCO2H

Elimination Reactions

Thermal decomposition or strong base treatment may induce dehydrohalogenation , forming conjugated dienes9.

C13H23BrO2ΔC11H20O2+HBr+Alkene

Coordination Chemistry

The bromoacetate group facilitates chelation with Lewis acids (e.g., Sc³⁺, Gd³⁺) to form redox-active surfactants .

Example :

Eigenschaften

CAS-Nummer |

195373-65-0 |

|---|---|

Molekularformel |

C13H23BrO2 |

Molekulargewicht |

291.22 g/mol |

IUPAC-Name |

undec-10-enyl 2-bromoacetate |

InChI |

InChI=1S/C13H23BrO2/c1-2-3-4-5-6-7-8-9-10-11-16-13(15)12-14/h2H,1,3-12H2 |

InChI-Schlüssel |

GDVJTWACUPNIGM-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCCOC(=O)CBr |

Kanonische SMILES |

C=CCCCCCCCCCOC(=O)CBr |

Synonyme |

10-Undecenyl bromoacetate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.